

3-Nitrobenzylamine Hydrochloride: Technical Reference & Synthesis Guide

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Compound of Interest

Compound Name: 3-Nitrobenzylamine hydrochloride

CAS No.: 26177-43-5

Cat. No.: B044955

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Executive Summary

3-Nitrobenzylamine hydrochloride (CAS: 26177-43-5) is the hydrochloride salt of 3-nitrobenzylamine.[1] It serves as a vital bifunctional building block, possessing both a nucleophilic amine (protected as a salt) and an electrophilic/reducible nitro group. Its primary utility lies in the synthesis of photo-switchable azobenzene peptides, calcium channel blocker analogs, and nitrogen-containing heterocycles.

This guide details its physicochemical profile, chemoselective synthesis, and handling protocols, designed for researchers requiring high-purity intermediates for medicinal chemistry.

Chemical Identity & Structural Analysis

Property	Data
IUPAC Name	(3-Nitrophenyl)methanamine hydrochloride
CAS Number	26177-43-5
Molecular Formula	C ₇ H ₈ N ₂ O ₂ [1][2] · HCl
Molecular Weight	188.61 g/mol
SMILES	[Cl-].NCC1=CC=CC(=C1)=O
Structure	A benzene ring substituted at the 1- and 3-positions with a methanamine hydrochloride group and a nitro group, respectively.

2.1 Structural Significance

The meta-substitution pattern is critical. Unlike para-isomers, the meta-nitro group does not conjugate directly with the benzylic amine through resonance, preserving the amine's nucleophilicity (once freed from the salt) while exerting a strong inductive electron-withdrawing effect (-I). This makes the benzylic position less prone to oxidation compared to electron-rich benzylamines.

Physical Properties & Characterization

Parameter	Value	Method/Condition
Appearance	Off-white to tan crystalline solid	Visual Inspection
Melting Point	226 – 231 °C	Capillary method (Decomposes)
Solubility	High: Water, Methanol, DMSO Low: Et ₂ O, Hexane, CH ₂ Cl ₂	Ionic lattice energy dictates polar solubility.
pKa (Conj. Acid)	-9.0 - 9.5 (Estimated)	Lower than benzylamine (9.3) due to m-NO ₂ inductive effect.
Hygroscopicity	Moderate	Store in desiccator; prone to clumping.

3.1 Spectroscopic Signature

- ^1H NMR (400 MHz, DMSO- d_6):
 - δ 8.70 (br s, 3H): Ammonium protons ($-\text{NH}_3^+$).
 - δ 8.35 (s, 1H): Aromatic H2 (between substituents).
 - δ 8.20 (d, 1H): Aromatic H4 (ortho to nitro).
 - δ 7.90 (d, 1H): Aromatic H6 (ortho to amine).
 - δ 7.70 (t, 1H): Aromatic H5.
 - δ 4.15 (s, 2H): Benzylic $-\text{CH}_2-$.
- FT-IR (KBr Pellet):
 - $\sim 2800\text{--}3200\text{ cm}^{-1}$: Broad $-\text{NH}_3^+$ stretching.
 - 1530 cm^{-1} (Asym) & 1350 cm^{-1} (Sym): Characteristic N-O stretches of the nitro group.

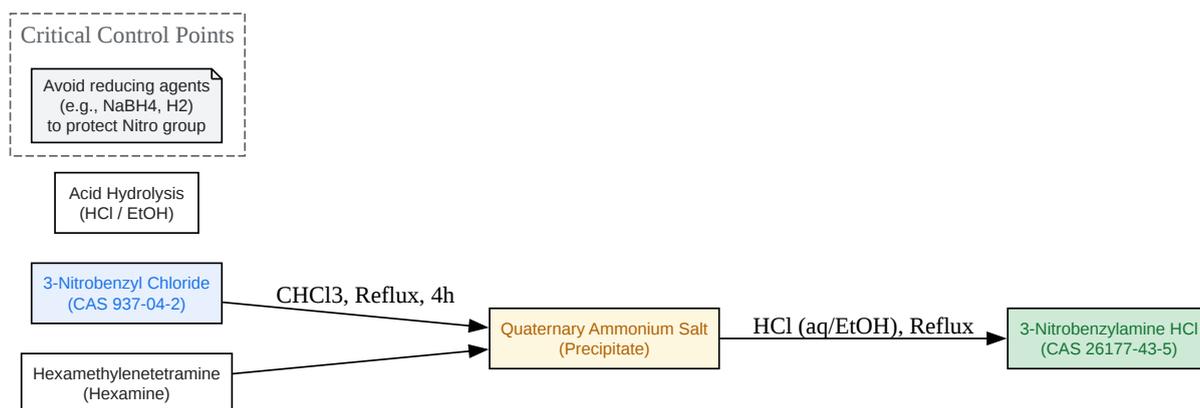
Chemoselective Synthesis Protocol

Objective: Synthesize **3-nitrobenzylamine hydrochloride** without reducing the nitro group.

Challenge: Standard nitrile reductions (LiAlH_4 , H_2/Pd) often reduce the nitro group to an aniline.

Solution: The Delépine Reaction or Gabriel Synthesis is preferred. The Delépine reaction is selected here for its mild conditions and high chemoselectivity.

4.1 Workflow Diagram (Delépine Route)



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Figure 1: Chemoselective synthesis via the Delépine reaction to preserve the nitro moiety.

4.2 Step-by-Step Protocol

Reagents:

- 3-Nitrobenzyl chloride (1.0 eq)
- Hexamethylenetetramine (Hexamine) (1.1 eq)
- Chloroform (Solvent A)
- Conc. Hydrochloric Acid (37%)
- Ethanol

Procedure:

- Quaternization: Dissolve 3-nitrobenzyl chloride (17.1 g, 100 mmol) in 100 mL chloroform. Add hexamine (15.4 g, 110 mmol).

- **Reflux:** Heat the mixture to reflux for 4 hours. A thick white precipitate (the hexaminium salt) will form.
- **Filtration:** Cool to room temperature. Filter the solid and wash with cold chloroform to remove unreacted starting material.
- **Hydrolysis:** Suspend the solid in 150 mL of ethanol. Add 40 mL of conc. HCl.
- **Cleavage:** Reflux the mixture for 2 hours. The hexamine moiety decomposes into formaldehyde (volatile) and ammonium chloride, releasing the primary amine.
- **Isolation:** Cool the solution. The product, **3-nitrobenzylamine hydrochloride**, may precipitate upon cooling or addition of diethyl ether. Filter and recrystallize from Ethanol/Water if necessary.

Yield Expectation: 85-92% Purity Check: Melting point should be >225°C.

Reactivity & Applications

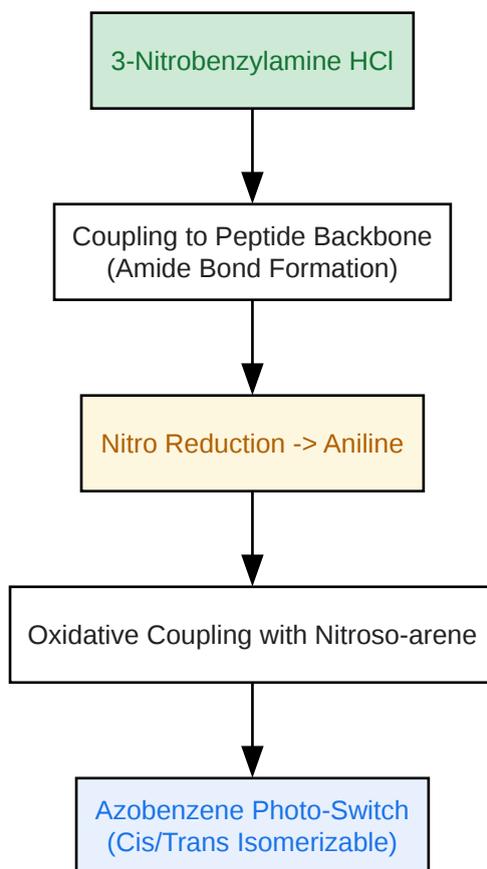
5.1 Synthetic Utility

The compound acts as a "masked" diamine.

- **Amide Coupling:** The amine reacts with carboxylic acids (using EDC/NHS) to form amides.
- **Nitro Reduction:** After coupling the amine, the nitro group can be selectively reduced (Fe/HCl or H₂/Pd) to an aniline, allowing for a second attachment point. This is crucial for creating PROTACs (Proteolysis Targeting Chimeras) or bifunctional linkers.

5.2 Application: Photo-Switchable Peptides

3-Nitrobenzylamine is a precursor for synthesizing azobenzene-based amino acids. When coupled with a nitroso-derivative, it forms an azo-linkage (-N=N-). These structures isomerize between cis and trans states upon UV irradiation, acting as molecular switches to control peptide conformation.



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Figure 2: Pathway for incorporating 3-nitrobenzylamine into photo-switchable biomolecules.

Handling, Stability & Safety (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Store at room temperature (15-25°C) in a tightly sealed container. Hygroscopic—protect from moisture.

- Incompatibility: Strong oxidizing agents, strong bases (liberates the free amine).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122722, **3-Nitrobenzylamine hydrochloride**. Retrieved from [[Link](#)]
- Bléger, D., & Hecht, S. (2015). Visible-light-activated molecular switches. *Angewandte Chemie International Edition*.
- Galat, A., & Elion, G. B. (1939). Interaction of Amine Salts with Hexamethylenetetramine (Delépine Reaction). *Journal of the American Chemical Society*. (Methodological basis for synthesis).

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Sources

- [1. 3-Nitrobenzylamine hydrochloride | CAS 26177-43-5 | SCBT - Santa Cruz Biotechnology \[scbt.com\]](#)
- [2. 184730010 \[thermofisher.com\]](#)
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